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Introduction
DNA topoisomerase II (Topo II) is a vital enzyme that modulates the topological state of DNA,

playing a crucial role in processes such as DNA replication, transcription, and chromosome

segregation.[1][2] This enzyme acts by creating transient double-stranded breaks in the DNA,

allowing another DNA segment to pass through, thereby resolving knots and tangles.[1] Due to

its essential function in cell proliferation, Topo II is a well-established target for anticancer

drugs.[3]

These therapeutic agents can be broadly categorized into two classes: Topo II "poisons" (or

interfacial poisons), which stabilize the transient enzyme-DNA cleavage complex, leading to

DNA damage and apoptosis, and catalytic inhibitors, which interfere with other steps of the

enzymatic cycle, such as ATP binding or hydrolysis, without stabilizing the cleavage complex.

[3][4]

A robust and specific method for assessing Topo II activity is the kinetoplast DNA (kDNA)

decatenation assay.[4] kDNA, the mitochondrial DNA from trypanosomes like Crithidia

fasciculata, is a large network of thousands of interlocked circular DNA molecules.[5][6] Due to

its large size, this catenated network cannot migrate into an agarose gel during

electrophoresis.[7] Topoisomerase II, in an ATP-dependent reaction, can resolve these
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interlocks, releasing individual minicircles of DNA that can then be visualized as distinct bands

after gel electrophoresis.[5][7] This assay is highly specific for Topo II, as Topoisomerase I

cannot decatenate kDNA.[4]

These application notes provide a detailed protocol for performing the Topo II kDNA

decatenation assay, methods for data analysis, and a summary of the activity of various

inhibitors, making it a valuable tool for drug screening and mechanistic studies.

Principle of the Assay
The kDNA decatenation assay is based on the unique ability of topoisomerase II to resolve the

complex network of interlocked DNA circles found in kinetoplasts. The large, catenated kDNA

network is unable to enter the agarose gel matrix during electrophoresis and remains in the

loading well. Upon incubation with active topoisomerase II and ATP, the enzyme decatenates

the network, releasing individual, smaller DNA minicircles. These decatenated minicircles can

readily migrate through the agarose gel, resulting in distinct bands that can be visualized and

quantified. The amount of decatenated product is directly proportional to the enzyme's activity.

Conversely, the inhibition of this process by potential drug candidates leads to a decrease in

the amount of released minicircles, which can be quantified to determine the inhibitory potency

(e.g., IC50 value).

Experimental Protocols
Materials and Reagents

Enzymes and DNA:

Human Topoisomerase IIα or IIβ (e.g., from Inspiralis or TopoGEN)

Kinetoplast DNA (kDNA) (e.g., from TopoGEN or Inspiralis), typically at a concentration of

100-200 ng/µL

Decatenated kDNA marker (optional)

Linearized kDNA marker (optional)

Buffers and Solutions:
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10X Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5-8.0), 1.25 M NaCl or KCl, 100 mM

MgCl₂, 50 mM Dithiothreitol (DTT), 1 mg/mL Bovine Serum Albumin (BSA). Note: Buffer

composition may vary slightly between suppliers.[5][8]

ATP Solution: 10-30 mM ATP in sterile water.[5][8]

Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM

EDTA, 50% (v/v) glycerol, and 50 µg/ml albumin.[5]

Stop Solution/Loading Dye (5X or 6X): 5% Sarkosyl, 0.125% Bromophenol Blue, 25-50%

glycerol.[8]

TAE or TBE Buffer (1X) for agarose gel electrophoresis.

Ethidium Bromide Staining Solution: 0.5 µg/mL ethidium bromide in water or TAE/TBE

buffer. Caution: Ethidium bromide is a mutagen.

Other Materials:

Microcentrifuge tubes

Pipettes and sterile tips

Water bath or incubator at 37°C

Agarose

Horizontal gel electrophoresis apparatus and power supply

UV transilluminator and gel documentation system

Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

Experimental Procedure
Preparation of Reaction Mixture:

On ice, prepare a master mix for the desired number of reactions. For a single 20-30 µL

reaction, combine the following components in a microcentrifuge tube:
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10X Topo II Assay Buffer: 2-3 µL

ATP Solution (to a final concentration of 1-2 mM): 1-2 µL

kDNA (100-200 ng): 1-2 µL

Sterile deionized water to bring the volume to near the final reaction volume, accounting

for the addition of enzyme and inhibitor.

Addition of Inhibitors:

Add the desired concentration of the test compound or vehicle control (e.g., DMSO) to the

reaction tubes. The final concentration of the solvent should typically not exceed 1-2%

(v/v) as it may inhibit the enzyme.[8]

Enzyme Addition and Incubation:

Dilute the Topoisomerase II enzyme in the enzyme dilution buffer to the desired

concentration. The optimal amount of enzyme should be determined empirically by titration

to achieve complete or near-complete decatenation of the kDNA in the absence of

inhibitors.

Add the diluted enzyme to the reaction tubes to initiate the reaction.

Mix gently by pipetting and incubate the reactions at 37°C for 15-30 minutes.[8]

Stopping the Reaction:

Terminate the reaction by adding 4-6 µL of 5X or 6X Stop Solution/Loading Dye.

Agarose Gel Electrophoresis:

Prepare a 0.8-1% agarose gel in 1X TAE or TBE buffer. The gel can be run with or without

ethidium bromide.

Load the entire reaction mixture into the wells of the agarose gel. It is also recommended

to load kDNA substrate alone as a negative control, and decatenated and/or linearized

kDNA as markers.
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Perform electrophoresis at a constant voltage (e.g., 5-10 V/cm or higher for faster runs)

until the bromophenol blue dye has migrated an adequate distance.

Visualization and Data Analysis:

If the gel was run without ethidium bromide, stain the gel with ethidium bromide solution

for 15-30 minutes, followed by a brief destaining in water.

Visualize the DNA bands using a UV transilluminator and capture an image with a gel

documentation system.

Catenated kDNA will remain in the well, while decatenated minicircles (nicked-open

circular and supercoiled) will migrate into the gel.

Quantify the intensity of the decatenated DNA bands using densitometry software (e.g.,

ImageJ).

Calculate the percentage of inhibition for each compound concentration relative to the

vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and

determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of

enzyme activity).

Data Presentation
The inhibitory activity of various compounds against Topoisomerase II can be quantified and

compared using their IC50 values determined from the kDNA decatenation assay.
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Compound Type of Inhibitor
IC50 (kDNA
Decatenation
Assay)

Reference

Etoposide Poison ~46.3 µM [8]

~0.3 - 1 µM [5]

Genistein Poison 37.5 µM

XK469 Catalytic Inhibitor ~130 µM

Amsacrine Poison

Not available from this

assay in the searched

literature.

ICRF-193 Catalytic Inhibitor

Not available from this

assay in the searched

literature.

Doxorubicin Poison

Not available from this

assay in the searched

literature.

Note: IC50 values can vary depending on the specific assay conditions, such as enzyme and

substrate concentrations, and buffer components.
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Caption: Experimental workflow for the Topoisomerase II kDNA decatenation assay.
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Caption: Mechanism of Topo II and effects of poisons vs. catalytic inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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